molecular formula C19H20Cl2N2O4S B7693583 N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B7693583
M. Wt: 443.3 g/mol
InChI Key: RYDSKIALYMBNOF-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with dichlorobenzyl, methoxy, and pyrrolidinylsulfonyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2,4-dichlorobenzylamine to yield the benzamide intermediate.

    Sulfonylation: The benzamide intermediate is then subjected to sulfonylation using pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the pyrrolidinylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while nucleophilic substitution of the dichlorobenzyl group can produce various substituted benzamides.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulphonyl)-3H-benzimidazole-5-carboxamide: Known for its potential as an insulin resistance treatment.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B (Akt) with applications in cancer therapy.

Uniqueness

N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c1-27-17-7-5-13(10-18(17)28(25,26)23-8-2-3-9-23)19(24)22-12-14-4-6-15(20)11-16(14)21/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDSKIALYMBNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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